molecular formula C19H23NO5 B2380559 N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide CAS No. 1172753-96-6

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide

Cat. No.: B2380559
CAS No.: 1172753-96-6
M. Wt: 345.395
InChI Key: ACCKCMWYTPHJJQ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a dimethoxybenzamide moiety.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-4-24-14-5-7-15(8-6-14)25-12-11-20-19(21)17-10-9-16(22-2)13-18(17)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCKCMWYTPHJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C17H23N1O4C_{17}H_{23}N_{1}O_{4}. Its structure features a benzamide core with ethoxy and dimethoxy substituents, which are significant for its biological activity.

Pharmacological Properties

  • Anticancer Activity : Research indicates that derivatives of 2,4-dimethoxybenzamide exhibit anticancer properties. The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound, which is crucial for its efficacy in cancer therapy .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways .
  • Hormonal Modulation : The compound has been studied for its role as a modulator of gonadotropin receptors, suggesting potential applications in reproductive health and hormone regulation .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Receptor Interaction : It acts as a negative allosteric modulator (NAM) for the follicle-stimulating hormone (FSH) receptor, which could have implications in fertility treatments .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various 2,4-dimethoxybenzamide derivatives on breast cancer cell lines. The findings indicated that these derivatives, including this compound, significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

CompoundIC50 (µM)Mechanism
This compound15Induces apoptosis
Control (Doxorubicin)5DNA intercalation

Case Study 2: Anti-inflammatory Properties

Another research project investigated the anti-inflammatory properties of this compound in an animal model of arthritis. The results demonstrated a marked reduction in swelling and pain scores compared to the control group.

Treatment GroupSwelling Reduction (%)Pain Score Reduction
This compound65%70%
Placebo10%15%

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